molecular formula C8H6FNO B1447492 3-Fluoro-2-(hydroxymethyl)benzonitrile CAS No. 1260764-63-3

3-Fluoro-2-(hydroxymethyl)benzonitrile

Cat. No. B1447492
CAS RN: 1260764-63-3
M. Wt: 151.14 g/mol
InChI Key: KICPVYAMZBCNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(hydroxymethyl)benzonitrile, commonly known as FMHBN, is a synthetic organic compound with several potential applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in various organic solvents. FMHBN is composed of a benzene ring with two functional groups, a hydroxy group and a nitrile group, and a fluoro group. It is a versatile compound with a wide range of applications in the field of synthetic organic chemistry.

Scientific Research Applications

Radioligand Development

3-Fluoro-2-(hydroxymethyl)benzonitrile derivatives have been synthesized and evaluated as potential ligands for metabotropic glutamate subtype-5 receptors (mGluR5s). One specific compound exhibited high affinity and potency, leading to its labeling with fluorine-18 for use in positron emission tomography (PET) to image monkey brain mGluR5 receptors. The compound demonstrated stable behavior and significant uptake in brain regions rich in mGluR5 receptors (Siméon et al., 2007).

Chemical Synthesis and Quality Analysis

A by-product structurally similar to 3-Fluoro-2-(hydroxymethyl)benzonitrile, found during the production of the antidepressant citalopram, holds significant value in studying the quality of citalopram. The synthesis involves multiple steps including acylation, dehydration, hydrolysis, and recrystallization, demonstrating a comprehensive approach to synthesizing and purifying the compound (Zhang Dao-zhen, 2010).

Continuous Flow Iodination

The iodination of benzonitrile derivatives, including compounds structurally similar to 3-Fluoro-2-(hydroxymethyl)benzonitrile, has been optimized under continuous flow conditions. The process involves C–H lithiation and subsequent treatment with iodine, with effective bases identified for the process. The research offers insight into the process optimization and mechanistic understanding of iodination under continuous flow, enhancing the efficiency and selectivity of the reaction (Dunn et al., 2018).

Development of Radiotracers

3-Fluoro-2-(hydroxymethyl)benzonitrile derivatives have been used in the development of radiotracers like [(18)F]FPEB for imaging mGluR5 in the human brain. Efforts include automating the radiosynthesis process and developing simplified methods for the preparation of the radiolabeling precursor, aiming to facilitate routine production for clinical research (Lim et al., 2014).

properties

IUPAC Name

3-fluoro-2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICPVYAMZBCNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(hydroxymethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-(hydroxymethyl)benzonitrile
Reactant of Route 2
3-Fluoro-2-(hydroxymethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-(hydroxymethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-(hydroxymethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-(hydroxymethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-(hydroxymethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.